N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Description

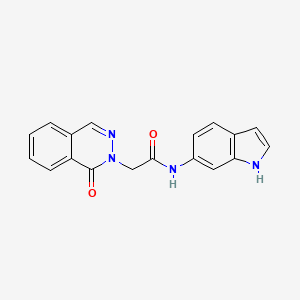

N-(1H-Indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide (ID: Y043-2276) is a heterocyclic acetamide derivative featuring an indole moiety linked to a phthalazinone core via an acetamide bridge. Its molecular formula is C₁₈H₁₄N₄O₂, with a molecular weight of 318.33 g/mol . The indole group (a bicyclic aromatic system with a pyrrole ring fused to benzene) and the phthalazinone unit (a diazine ring with a ketone group) confer unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2-(1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(21-14-6-5-12-7-8-19-16(12)9-14)11-22-18(24)15-4-2-1-3-13(15)10-20-22/h1-10,19H,11H2,(H,21,23) |

InChI Key |

SLOOLEPYXYSNOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized by cyclization of hydrazine derivatives with phthalic anhydride.

Coupling Reaction: The final step involves coupling the indole ring with the phthalazinone moiety through an acylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the phthalazinone moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially at the acetamide group, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced derivatives of the phthalazinone moiety.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide” involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Features

The target compound is compared to analogs with indole, acetamide, or phthalazinone moieties (Table 1). Key structural differences include:

- Triazole vs. Phthalazinone: Compounds like 6a–6c () replace the phthalazinone with a 1,2,3-triazole ring, introducing additional hydrogen-bonding capabilities.

- Oxadiazole-Sulfanyl Linkers: Compounds like 8a–w () incorporate a sulfanyl-oxadiazole group instead of phthalazinone, altering solubility and metabolic stability .

Table 1. Structural and Physicochemical Comparison

Spectral and Electronic Properties

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1670 cm⁻¹) aligns with acetamide derivatives (e.g., 6a: 1671 cm⁻¹; XVI: 1663 cm⁻¹) . Nitro-substituted analogs (6b, 6c) show additional peaks at ~1500–1535 cm⁻¹ for NO₂ asymmetric stretching .

- NMR: The indole NH proton in the target likely resonates near δ 10–11 ppm, as seen in compound 6b (δ 10.79 ppm) . Phthalazinone protons in brominated derivatives (XVI) appear downfield (δ 7.67 ppm) due to electron-withdrawing Br substituents .

Limitations and Challenges

- Solubility: The target compound’s planar phthalazinone may reduce aqueous solubility compared to triazole derivatives (6a–6c) .

- Synthetic Complexity : Brominated analogs () require hazardous reagents, complicating scale-up .

Biological Activity

N-(1H-indol-6-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a phthalazinone structure via an acetamide group. The synthesis typically involves reactions that form the indole and phthalazinone rings, followed by acylation to produce the final compound. This synthetic pathway is crucial for understanding its biological activity as variations in structure can significantly influence pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In studies, it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or microbial metabolism.

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at various phases, preventing cancer cell replication.

Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the anticancer efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL for both organisms, indicating strong antimicrobial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.